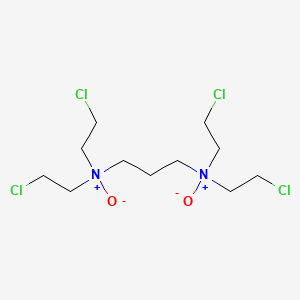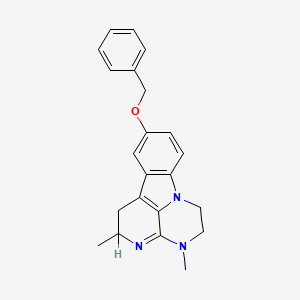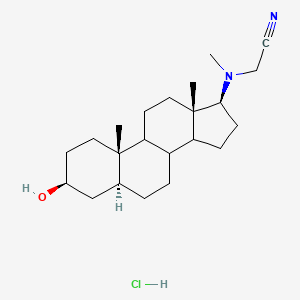
5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-2-methoxy-4-(1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-2-methoxy-4-(1-naphthalenyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
The synthesis of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-2-methoxy-4-(1-naphthalenyl)- can be achieved through a multi-step process. One efficient method involves a one-pot multicomponent reaction. This reaction typically includes the use of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . The reaction proceeds through the formation of C–C bonds (Michael addition) and intramolecular cyclization.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of more complex ring structures.
Scientific Research Applications
5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-2-methoxy-4-(1-naphthalenyl)- has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural properties.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.
Biological Studies: It is used in various biological studies to understand its effects on different biological systems.
Industrial Applications: The compound is explored for its potential use in industrial processes and products.
Mechanism of Action
The mechanism of action of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-2-methoxy-4-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-2-methoxy-4-(1-naphthalenyl)- include other heterocyclic compounds such as pyrano[2,3-b]quinoline and benzo[h]pyrano[2,3-b]quinoline derivatives These compounds share similar structural features but may differ in their specific functional groups and overall chemical properties
Properties
CAS No. |
135521-80-1 |
|---|---|
Molecular Formula |
C24H15ClN2OS |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
9-chloro-2-methoxy-4-naphthalen-1-yl-5H-thiochromeno[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H15ClN2OS/c1-28-24-19(12-26)22(17-8-4-6-14-5-2-3-7-16(14)17)20-13-29-21-10-9-15(25)11-18(21)23(20)27-24/h2-11H,13H2,1H3 |
InChI Key |
IDLJIMOGEUDRJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2CSC3=C(C2=N1)C=C(C=C3)Cl)C4=CC=CC5=CC=CC=C54)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















